3-Methyl-4-nitroso-1,2,5-oxadiazole

Description

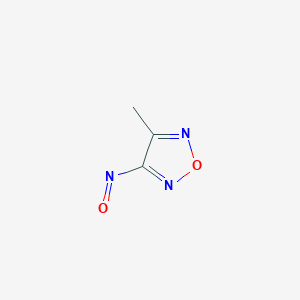

Structure

2D Structure

3D Structure

Properties

CAS No. |

129282-35-5 |

|---|---|

Molecular Formula |

C3H3N3O2 |

Molecular Weight |

113.08 g/mol |

IUPAC Name |

3-methyl-4-nitroso-1,2,5-oxadiazole |

InChI |

InChI=1S/C3H3N3O2/c1-2-3(4-7)6-8-5-2/h1H3 |

InChI Key |

VJLGJRLXTBIPQP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NON=C1N=O |

Origin of Product |

United States |

Methodologies for the Chemical Synthesis of 3 Methyl 4 Nitroso 1,2,5 Oxadiazole and Its Analogues

Direct Synthetic Routes to 1,2,5-Oxadiazoles Bearing Nitroso Groups

The introduction of a nitroso group directly onto a pre-formed 1,2,5-oxadiazole ring is a key strategy for synthesizing compounds like 3-Methyl-4-nitroso-1,2,5-oxadiazole. This often involves the use of nitrosating agents. For instance, diverse furoxans (1,2,5-oxadiazole 2-oxides), which are closely related to furazans (1,2,5-oxadiazoles), have been synthesized from corresponding styrenes using nitrosonium tetrafluoroborate (B81430) as the nitrosation reagent. researchgate.net This method has proven effective in both basic (pyridine) and neutral (dichloromethane) media, tolerating acid-sensitive functional groups. researchgate.net The reaction of amino-1,2,5-oxadiazoles can also lead to the formation of related structures through processes like diazotization, which involves a nitroso-intermediate stage. nih.gov A straightforward protocol has been developed for the synthesis of N-(1,2,5-oxadiazolyl)hydrazones through a diazotization/reduction/condensation cascade starting from amino-1,2,5-oxadiazoles. nih.gov

Ring-Forming Strategies for the 1,2,5-Oxadiazole Core

The construction of the 1,2,5-oxadiazole ring itself is a fundamental approach to obtaining a wide array of substituted derivatives. These methods start with open-chain compounds and induce cyclization to form the heterocyclic core.

Cyclization Reactions involving α-Nitrooximes

The cyclization of α-nitro-ketoximes provides a pathway to 1,2,5-oxadiazole N-oxides (furoxans). um.edu.mt A convenient method for this synthesis utilizes acidic alumina (B75360) as a catalyst. um.edu.mtresearchgate.net This approach is a notable entry into the formation of the furoxan structure from α-nitro-ketoxime precursors. um.edu.mt

Oxidative Cyclization Pathways

Oxidative cyclization represents another strategy for forming oxadiazole rings. While many oxidative cyclization methods are reported for the 1,2,4-oxadiazole (B8745197) isomer, related principles can be applied to the 1,2,5-scaffold. mdpi.comrsc.org A notable approach for assembling 1,2,5-oxadiazole ring systems involves a one-pot condensation of furoxanyl (B1587844) amidoximes with aldehydes, followed by an iodine-mediated oxidation of the intermediate. researchgate.net This strategy has been successfully developed for creating both 1,2,4- and 1,2,5-oxadiazole ring assemblies. researchgate.net

Transformations of Existing 1,2,5-Oxadiazole Structures

Modifying existing 1,2,5-oxadiazole rings or converting other heterocyclic systems into the 1,2,5-oxadiazole structure are versatile synthetic routes.

Nucleophilic Substitution Reactions on Functionalized 1,2,5-Oxadiazoles

The 1,2,5-oxadiazole ring demonstrates varied reactivity. While generally stable, the ring is susceptible to nucleophilic attack when a good leaving group is present as a substituent. thieme-connect.de This reactivity provides a valuable synthetic pathway to a range of heteroatom-substituted analogues. thieme-connect.de For example, halide substituents on the fused homocyclic ring of 2,1,3-benzoxadiazoles can be displaced by various nucleophiles, including amines, thiols, and phenols. thieme-connect.de This type of nucleophilic substitution is a key reaction for functionalizing the oxadiazole system. thieme-connect.denih.gov

| Starting Material | Reagent | Product | Reference |

|---|---|---|---|

| 5-[(pyrimidin-2-ylthio)methyl]-1,3,4-oxadiazole-2(3H)-thione | Phenacyl bromides | Substituted 1,3,4-oxadiazole (B1194373) derivatives | nih.gov |

| 4-halo-7-nitro-2,1,3-benzoxadiazoles | Amines, thiols, phenols | 4-substituted-7-nitro-2,1,3-benzoxadiazoles | thieme-connect.de |

Ring Transformation Reactions Yielding 1,2,5-Oxadiazole Systems

The Boulton–Katritzky rearrangement is a significant thermal reaction that can transform other five-membered heterocycles into a 1,2,5-oxadiazole structure. thieme-connect.dechim.it This rearrangement involves an internal nucleophilic substitution. chim.it Specifically, 1-(1,2,4-oxadiazol-3-yl)alkanone oximes and 1-(isoxazol-3-yl)alkanone oximes can undergo this rearrangement to form 1,2,5-oxadiazoles, making it a synthetically useful transformation. thieme-connect.de

| Precursor Class | Resulting Product Class | Reaction Type | Reference |

|---|---|---|---|

| 1-(1,2,4-oxadiazol-3-yl)alkanone oximes | 1,2,5-Oxadiazoles | Boulton–Katritzky Rearrangement | thieme-connect.de |

| 1-(isoxazol-3-yl)alkanone oximes | 1,2,5-Oxadiazoles | Boulton–Katritzky Rearrangement | thieme-connect.de |

| 3-heteroallyl-substituted 1,2,5-oxadiazoles | New five-membered heterocycle | Boulton–Katritzky Rearrangement | thieme-connect.de |

Introduction of Nitroso Functionality onto 3-Methyl-1,2,5-Oxadiazole (B1599169) Frameworks

The direct introduction of a nitroso (–NO) group onto the 4-position of a pre-existing 3-methyl-1,2,5-oxadiazole (also known as 3-methylfurazan) ring system is a synthetic transformation that is not well-documented in publicly available scientific literature. While the synthesis of various substituted 1,2,5-oxadiazoles is extensively covered, specific methodologies focusing on the C-nitrosation of an unsubstituted C-H bond on the furazan (B8792606) ring, particularly when adjacent to a methyl group, remain elusive.

General principles of C-nitrosation often involve the reaction of a compound with an activated C-H bond using a nitrosating agent. For aliphatic compounds, the presence of adjacent electron-withdrawing groups is typically required for successful nitrosation. nih.gov The 1,2,5-oxadiazole ring is electron-deficient, which might suggest a degree of activation for the C-H bonds. However, the reactivity of the 4-position in 3-methyl-1,2,5-oxadiazole towards electrophilic nitrosation is not clearly established.

Alternative approaches to obtaining 4-nitroso-1,2,5-oxadiazoles could theoretically involve the transformation of other functional groups at the 4-position. For instance, the diazotization of a 4-amino-3-methyl-1,2,5-oxadiazole could be a potential route, though specific examples leading to the nitroso derivative are not readily found.

It is important to distinguish the direct C-nitrosation from methods where the nitroso group is incorporated during the formation of the oxadiazole ring itself. For example, the synthesis of 1,2,5-oxadiazole 2-oxides (furoxans) can proceed from methyl ketones using nitrosating or nitrating agents, a process that may involve intermediate nitroso species. nih.gov

Given the lack of specific, detailed research findings on the direct nitrosation of 3-methyl-1,2,5-oxadiazole, this section cannot provide established experimental protocols, reaction yields, or detailed research findings as requested. Further investigation into the reactivity of the 3-methyl-1,2,5-oxadiazole framework would be necessary to develop a viable synthetic methodology for this compound.

Reactivity and Chemical Transformations of 3 Methyl 4 Nitroso 1,2,5 Oxadiazole

Fundamental Reactivity of the 1,2,5-Oxadiazole Heterocycle

The 1,2,5-oxadiazole ring is a five-membered, planar, and heteroaromatic system containing two nitrogen atoms and one oxygen atom. chemicalbook.com This ring system is known to be π-excessive, with delocalized 6π electrons. chemicalbook.com The aromaticity of the 1,2,5-oxadiazole ring contributes to its relative stability. However, it is considered an electron-poor azole due to the presence of two pyridine-type nitrogen atoms and a furan-type oxygen atom. nih.gov The high electron-withdrawing effect of the heterocycle makes substituents on the ring, such as amino groups, very weak nucleophiles. researchgate.net The pKa of 1,2,5-oxadiazole is approximately -5.0, indicating its low basicity. chemicalbook.com

The Role and Reactivity of the Nitroso Group in Heterocyclic Environments

The nitroso group (–N=O) is a highly reactive functional group that significantly influences the chemical behavior of 3-methyl-4-nitroso-1,2,5-oxadiazole. Its reactivity is comparable to that of a carbonyl group. at.ua The polarization of the N=O bond makes nitrosoarenes susceptible to a wide range of chemical transformations. researchgate.netresearchgate.net The electronic effect of substituents on the aromatic ring can modulate the reactivity of the nitroso group; electron-withdrawing groups tend to enhance its reactivity. at.ua In the context of this compound, the electron-withdrawing character of the 1,2,5-oxadiazole ring is expected to activate the nitroso group.

The nitrogen atom of the nitroso group is electrophilic and susceptible to nucleophilic attack. at.ua This reactivity is similar to that of aldehydes. at.ua A variety of nucleophiles can add to the nitroso nitrogen, leading to a diverse range of products. at.ua For instance, nitroso compounds can react with primary amines in acidic environments to form nitrosamines. In biological systems, nitrosoaromatic molecules are known to react with nucleophiles containing sulfur, such as glutathione (B108866) and cysteine residues in proteins. at.ua

While the nitroso group itself is a target for nucleophiles, the 1,2,5-oxadiazole ring can also be subject to nucleophilic aromatic substitution, particularly when a good leaving group is present at positions 2 or 4 of a six-membered heterocycle like pyridine. youtube.com However, for the five-membered 1,2,5-oxadiazole ring, such reactions are less common.

The nitroso group possesses two potential nucleophilic centers: the nitrogen and the oxygen atoms. at.ua While the nitrogen is generally considered the primary site for electrophilic attack in many reactions, the oxygen atom can also act as a nucleophile. Computational studies on nitrosobenzene (B162901) have shown that in certain organocatalytic reactions, the oxygen atom acts as the electrophile. stackexchange.com The regioselectivity of electrophilic attack can be influenced by the reaction conditions and the nature of the electrophile. stackexchange.com

Aromatic C-nitroso compounds can undergo electrophilic nitrosation, although multiple nitrosations on the same aromatic ring are not typically observed. marquette.edu The nitroso group itself has a strong electron-withdrawing effect, which can deactivate the aromatic ring towards further electrophilic substitution. marquette.edu

Organonitroso compounds are known to have relatively low C–N bond dissociation energies, making them sensitive to heat and light. wikipedia.org This property facilitates the formation of radicals. Nitrosoarenes, for example, have C–N bond dissociation energies in the range of 50–60 kcal/mol (210–250 kJ/mol). wikipedia.org The stability of the nitric oxide free radical contributes to this low bond energy. wikipedia.org

Nitroso compounds can act as spin traps, reacting with free radicals to form stable nitroxide radicals. researchgate.net This reactivity is a key aspect of their application in studying radical processes. The addition of a free radical (X•) to a nitrosoalkane or nitrone results in the formation of a nitroxide radical, which can be detected by techniques like continuous-wave EPR spectroscopy. researchgate.net The recent advancements in the radical chemistry of nitrosoarenes have enabled the synthesis of complex N-heterocycles and sterically hindered secondary amines. rsc.org

Ring-Opening and Ring-Cleavage Mechanisms of 1,2,5-Oxadiazoles

The 1,2,5-oxadiazole ring, despite its aromaticity, can undergo ring-opening and cleavage reactions under certain conditions, particularly at elevated temperatures.

Thermal fragmentation of 1,2,5-oxadiazoles (furazans) typically involves the cleavage of the O(1)–N(2) and C(3)–C(4) bonds, leading to the formation of nitrile and nitrile oxide fragments. arkat-usa.org For example, the thermolysis of 3,4-diphenyl-1,2,5-oxadiazole (B13105956) at high temperatures yields benzonitrile (B105546) and benzonitrile oxide. arkat-usa.org Quantum chemistry modeling has indicated that the preferred decomposition pathway for oxadiazoles (B1248032) is ring-opening through the cleavage of either the O–C or O–N bond. acs.org The presence of a nitro group can affect the energy barrier for this decomposition. acs.org

Some oxadiazole derivatives are thermally stable explosives, and their decomposition kinetics have been studied. For instance, 2,5-dipicryl-1,3,4-oxadiazole (B1253457) decomposes in the solid state at temperatures between 302°C and 325°C. tandfonline.comtandfonline.com The thermal stability and decomposition pathways of this compound would likely be influenced by both the oxadiazole ring and the nitroso group.

Interactive Data Table: Properties of 1,2,5-Oxadiazole

| Property | Value | Reference |

|---|---|---|

| Common Name | Furazan (B8792606) | chemicalbook.com |

| Aromaticity Index (Bird) | 53 | chemicalbook.com |

| Ionization Energy | 11.79 eV | chemicalbook.com |

| Dipole Moment | 3.38 D | chemicalbook.com |

| pKa | ~ -5.0 | chemicalbook.com |

Ring-Opening and Ring-Cleavage Mechanisms of 1,2,5-Oxadiazoles

Photochemical Reactions

The photochemical behavior of 1,2,4-oxadiazole (B8745197) derivatives has been a subject of considerable study. Generally, the labile O-N bond is susceptible to photo-induced cleavage, initiating intramolecular rearrangements. chim.it This process can generate reactive open-chain intermediates with zwitterionic, biradical, or nitrene-like characteristics, which can then lead to different products depending on the reaction conditions and medium. chim.it

For instance, the irradiation of 3-amino- or 3-methylamino-5-aryl-1,2,4-oxadiazoles at 254 nm in methanol (B129727) results in a ring photoisomerization to 1,3,4-oxadiazoles. rsc.org This transformation is thought to occur through a "ring contraction-ring expansion" pathway. rsc.org In contrast, irradiating 3-dimethylamino-5-phenyl- and 3,5-diphenyl-1,2,4-oxadiazole (B189376) under similar conditions primarily yields open-chain products formed from the reaction of a photolytic intermediate with the nucleophilic solvent. rsc.org

DFT calculations and UV-vis spectroscopy have been employed to investigate the photoinduced competitive rearrangements of 5-perfluoroalkyl-3-amino(N-alkylamino)-1,2,4-oxadiazoles. nih.gov The selectivity of the products is dependent on the number of hydrogen atoms on the amino group and can proceed through up to three different pathways: ring contraction-ring expansion (RCRE), internal-cyclization isomerization (ICI), or C3-N2 migration-nucleophilic attack-cyclization (MNAC). nih.gov The involvement of a neutral singlet excited state in the photoexcitation process is supported by UV absorption and fluorescence spectra, as well as calculated vertical excitation energy values. nih.gov

In the specific case of 5-alkyl-3-amino-1,2,4-oxadiazoles, irradiation at 254 nm in methanol with triethylamine (B128534) leads to competing ring-photoisomerization pathways, yielding both 2-alkyl-5-amino-1,3,4-oxadiazoles and the ring-degenerate 3-alkyl-5-amino-1,2,4-oxadiazoles. researchgate.net

Acid- and Base-Mediated Transformations

Acid- and base-mediated transformations of oxadiazole derivatives are common. For example, 5-aryl-3-(2-aminoethyl)-1,2,4-oxadiazoles have been found to be generally unstable in the presence of acids and bases, rearranging into spiropyrazolinium salts. mdpi.comresearchgate.net This highlights the susceptibility of the oxadiazole ring to rearrangement under these conditions.

The cyclization of O-acylamidoximes to form 1,2,4-oxadiazoles can be facilitated by bases like potassium hydroxide (B78521) in dimethyl sulfoxide (B87167) (DMSO). nih.gov However, the success of this reaction can be sensitive to the nature of the substituents. For instance, derivatives of crotonic and methyl crotonic acids are sensitive to basic conditions, though the corresponding oxadiazoles can be isolated in good yields using a catalytic amount of base. nih.gov Conversely, the synthesis of 1,2,4-oxadiazoles containing nitro groups has been successfully achieved in a sodium hydroxide/DMSO system. nih.gov

The Boulton-Katritzky rearrangement, a well-known acid- or base-catalyzed reaction, can also occur in 1,2,4-oxadiazole systems. researchgate.net

Tautomeric Equilibria and Isomerization Pathways

Tautomerism is a significant aspect of the chemistry of nitroso compounds. For the related 3-methyl-4-nitroso-5-pyrazolone, computational studies at various quantum chemical levels (HF, DFT, and MPn) have been conducted to investigate the structure and relative stabilities of its tautomers and isomers. researchgate.netresearchgate.net These studies suggest that in solution, the oxime tautomer is favored. researchgate.net For 1-ethyl-3-methyl-4-nitroso-5-pyrazolone, it is proposed to exist as a mixture of syn- and anti-oxime isomers in solution, which is consistent with experimental NMR data. researchgate.net The positioning of a methyl group can influence the tautomeric equilibria and, consequently, the nucleophilicity of related imidazole (B134444) rings. nih.gov

Intermolecular Reactions and Derivative Formation

While specific examples involving this compound are not detailed in the provided search results, the general reactivity of oxadiazoles suggests that condensation reactions are plausible. For instance, the synthesis of 1,3,4-oxadiazole (B1194373) derivatives can be achieved through the reaction of acid hydrazides with various reagents, including dicarbonyl compounds, often followed by cyclization. nih.gov

The Boulton-Katritzky rearrangement is a well-documented thermal or chemically mediated rearrangement of 1,2,4-oxadiazoles. chim.itresearchgate.net This reaction typically involves an internal nucleophilic substitution where a nucleophilic atom in a side chain at the 3-position attacks the N(2) atom of the oxadiazole ring. chim.it The reaction can be promoted by acids, bases, or even heat. researchgate.netresearchgate.net For example, the rearrangement of 5-aryl-3-(2-aminoethyl)-1,2,4-oxadiazoles in the presence of acid or base leads to the formation of spiropyrazolinium salts. mdpi.comresearchgate.net Palladium-catalyzed tandem C-N coupling followed by a Boulton-Katritzky rearrangement has also been utilized for the synthesis of functionalized chim.itresearchgate.netidexlab.comtriazolo[1,5-a]pyridines from 1,2,4-oxadiazol-3-amines. rsc.org

Advanced Characterization Techniques in the Study of 3 Methyl 4 Nitroso 1,2,5 Oxadiazole

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic techniques are paramount for probing the molecular structure of 3-Methyl-4-nitroso-1,2,5-oxadiazole by examining the interaction of the molecule with electromagnetic radiation. Each method provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework and the nitrogen environment within a molecule.

¹H NMR: In a hypothetical ¹H NMR spectrum of this compound, a distinct singlet would be anticipated for the methyl (CH₃) protons. The chemical shift of this signal would provide insight into the electronic environment of the methyl group as influenced by the adjacent oxadiazole ring and the nitroso substituent.

¹³C NMR: The ¹³C NMR spectrum would be expected to show three distinct signals corresponding to the methyl carbon, the carbon atom of the oxadiazole ring bonded to the methyl group, and the carbon atom bonded to the nitroso group. The chemical shifts of the ring carbons would be particularly informative about the electronic structure of the 1,2,5-oxadiazole ring system.

¹⁵N NMR: Given the presence of three nitrogen atoms in the oxadiazole ring and one in the nitroso group, ¹⁵N NMR spectroscopy would be invaluable. It would be expected to reveal four distinct nitrogen signals, helping to confirm the connectivity and electronic state of the nitrogen atoms within the heterocyclic ring and the nitroso functional group.

Table 1: Hypothetical NMR Data for this compound

| Nucleus | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| ¹H (Methyl) | Data not available | Singlet |

| ¹³C (Methyl) | Data not available | Quartet |

| ¹³C (C3-Oxadiazole) | Data not available | Singlet |

| ¹³C (C4-Oxadiazole) | Data not available | Singlet |

| ¹⁵N (N1/N2/N5-Oxadiazole) | Data not available | Singlet |

| ¹⁵N (Nitroso) | Data not available | Singlet |

Note: This table is a placeholder illustrating the type of data that would be collected. No experimental values have been reported in the literature.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques, including Infrared (IR) and Raman, are used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds.

IR Spectroscopy: The IR spectrum of this compound would be expected to exhibit characteristic absorption bands. Key vibrations would include C-H stretching and bending from the methyl group, C=N and N-O stretching frequencies from the oxadiazole ring, and a distinctive N=O stretching band for the nitroso group.

Raman Spectroscopy: Raman spectroscopy would provide complementary information to the IR spectrum. The symmetric vibrations and non-polar bonds, such as the C-C and C=N bonds within the ring, would likely produce strong signals.

Table 2: Expected Vibrational Frequencies for this compound

| Functional Group | Expected Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C-H (Methyl) | Stretching | Data not available |

| C=N (Oxadiazole) | Stretching | Data not available |

| N-O (Oxadiazole) | Stretching | Data not available |

| N=O (Nitroso) | Stretching | Data not available |

Note: This table is a placeholder illustrating the type of data that would be collected. No experimental values have been reported in the literature.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound would be anticipated to show absorption maxima corresponding to π→π* and n→π* transitions associated with the conjugated oxadiazole ring and the nitroso group. The position and intensity of these bands would be indicative of the extent of conjugation and the electronic nature of the chromophore.

Table 3: Hypothetical UV-Vis Absorption Data for this compound

| Electronic Transition | Expected λmax (nm) |

|---|---|

| π→π* | Data not available |

| n→π* | Data not available |

Note: This table is a placeholder illustrating the type of data that would be collected. No experimental values have been reported in the literature.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, high-resolution mass spectrometry (HRMS) would be used to determine its exact molecular formula. The mass spectrum would show a molecular ion peak corresponding to the mass of the compound, and the fragmentation pattern would offer clues about its structure, likely showing losses of the nitroso group (NO) and methyl group (CH₃).

Table 4: Predicted Mass Spectrometry Data for a Related Compound, 3-Methyl-4-nitro-1,2,5-oxadiazole

| Adduct | m/z |

|---|---|

| [M+H]⁺ | 130.02472 |

| [M+Na]⁺ | 152.00666 |

| [M-H]⁻ | 128.01016 |

Source: PubChem. uni.lu Note: This data is for the nitro analogue, not the nitroso compound, and is provided for illustrative purposes only as no direct data for this compound is available.

Photoelectron Spectroscopy (PES)

Photoelectron spectroscopy is a technique used to measure the ionization energies of molecules, providing insight into their electronic structure and molecular orbital energies. An analysis of this compound by PES would yield information about the energies of its valence and core orbitals. To date, no photoelectron spectroscopy data has been published for this specific compound.

X-ray Crystallography for Solid-State Structure Determination

Should this compound be a crystalline solid, single-crystal X-ray diffraction would be the definitive method for determining its three-dimensional molecular structure. This technique would provide precise measurements of bond lengths, bond angles, and torsion angles, confirming the planarity of the oxadiazole ring and the geometry of the nitroso and methyl substituents. Furthermore, it would reveal the packing of the molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonds or van der Waals forces. There are currently no published crystal structures for this compound.

Table 5: Hypothetical Crystal Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Data not available |

| Space Group | Data not available |

| Unit Cell Dimensions | Data not available |

| Density (calculated) | Data not available |

Note: This table is a placeholder illustrating the type of data that would be collected. No experimental values have been reported in the literature.

Computational and Theoretical Chemistry of 3 Methyl 4 Nitroso 1,2,5 Oxadiazole

Quantum Chemical Calculation Methods (e.g., DFT, ab initio)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental tools for investigating the properties of oxadiazole derivatives. osti.govosti.gov Methods like DFT with the B3LYP functional and various basis sets (e.g., 6-311++G(d,p)) are commonly used to model these compounds. earthlinepublishers.com These computational approaches allow for the prediction of molecular geometries, electronic structures, and spectroscopic properties. For instance, DFT calculations have been successfully used to study the structural parameters and vibrational frequencies of various substituted oxadiazoles (B1248032), showing good agreement with experimental data where available. researchgate.netajchem-a.com

The electronic structure and geometry of oxadiazole derivatives are key determinants of their reactivity and physical properties. Computational methods are employed to find the optimized molecular geometry, which corresponds to the lowest energy conformation of the molecule. For the related compound, 5-amino-3-methyl-1,2-oxazole-4-carbonitrile, the isoxazole (B147169) ring is found to be essentially planar. nih.gov In many oxadiazole systems, the heterocyclic ring exhibits a planar or near-planar structure, which influences its electronic properties. mdpi.com The distribution of electron density, as revealed by molecular electrostatic potential (MEP) maps, can identify the regions of the molecule that are most susceptible to electrophilic or nucleophilic attack. ajchem-a.com For example, in 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, the nitrogen atom of the oxadiazole ring is identified as a likely site for electrophilic attack. ajchem-a.com

Table 1: Predicted Collision Cross Section (CCS) values for 3-Methyl-4-nitro-1,2,5-oxadiazole Adducts This interactive table provides the predicted collision cross section values for different adducts of 3-methyl-4-nitro-1,2,5-oxadiazole, calculated using CCSbase.

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 130.02472 | 118.7 |

| [M+Na]+ | 152.00666 | 128.3 |

| [M-H]- | 128.01016 | 121.3 |

| [M+NH4]+ | 147.05126 | 137.9 |

| [M+K]+ | 167.98060 | 125.5 |

| [M+H-H2O]+ | 112.01470 | 116.9 |

| [M+HCOO]- | 174.01564 | 143.8 |

| [M+CH3COO]- | 188.03129 | 163.2 |

| [M+Na-2H]- | 149.99211 | 129.4 |

| [M]+ | 129.01689 | 119.1 |

| [M]- | 129.01799 | 119.1 |

> m/z: mass to charge ratio of the adduct. Data sourced from PubChemLite. uni.lu

Frontier Molecular Orbital (FMO) theory is a powerful tool for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is an important indicator of a molecule's kinetic stability and reactivity. ajchem-a.com A large HOMO-LUMO gap suggests high stability and low reactivity. ajchem-a.com In the case of 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, the calculated HOMO and LUMO energies are -6.5743 eV and -2.0928 eV, respectively, resulting in an energy gap of 4.4815 eV. ajchem-a.com The distribution of HOMO and LUMO densities across the molecule can pinpoint the sites most likely to be involved in electrophilic and nucleophilic interactions. researchgate.net

Mechanistic Studies of Reaction Pathways and Transition States

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions involving oxadiazole compounds. By calculating the energies of reactants, products, intermediates, and transition states, it is possible to map out the potential energy surface of a reaction and determine the most favorable pathway. For example, quantum-chemical simulations have been used to study the formation of 3-phenyl-5-methyl-1,2,4-oxadiazole, including the calculation of transition state energies. chemintech.rueditorum.ru These studies can provide detailed insights into reaction barriers and the feasibility of different mechanistic proposals. chemintech.ru For instance, in the thermal decomposition of some benzotriazoles, theoretical calculations have identified the most favorable decomposition channels, such as nitro-nitrite isomerization and C-NO2 bond cleavage. mdpi.com

Investigation of Tautomeric Forms and Energetic Stability

Many heterocyclic compounds, including those with oxadiazole rings, can exist in different tautomeric forms. Computational methods are highly effective for determining the relative stabilities of these tautomers. By calculating the total energy of each tautomeric form, the most energetically favorable isomer can be identified. For example, in a study of amino and nitro-substituted 1,2,5-oxadiazole-2-oxides, DFT calculations were used to investigate the stabilities of various tautomeric forms, including imine, oxime, and aci forms. earthlinepublishers.com Similarly, for 5,7-dinitrobenzotriazole, quantum chemical calculations revealed that the 1H tautomer is the most energetically preferable form. mdpi.com These studies often involve locating the transition states for the interconversion between tautomers, thereby providing information on the energy barriers for these processes. earthlinepublishers.com

Synthetic Utility and Potential Applications of 3 Methyl 4 Nitroso 1,2,5 Oxadiazole in Chemical Synthesis

Role as a Key Intermediate in Organic Synthesis

No published data was found detailing the role of 3-Methyl-4-nitroso-1,2,5-oxadiazole as a key intermediate in any organic synthesis pathways.

Precursor for the Construction of Fused Heterocyclic Systems

There is no available literature describing the use of this compound as a precursor for the synthesis of fused heterocyclic systems.

Building Block for the Synthesis of Advanced Chemical Structures

No research could be located that utilizes this compound as a building block for creating more complex or advanced chemical structures.

Q & A

Q. What synthetic methodologies are optimal for preparing 3-Methyl-4-nitroso-1,2,5-oxadiazole, and how can reaction conditions be optimized for yield and purity?

Answer:

- Key Method : Nitroso functionalization of pre-synthesized oxadiazole precursors via nitrosation reactions (e.g., using NaNO₂ in acidic media).

- Optimization Strategies :

- Solvent Selection : Polar aprotic solvents like DMSO or ethanol enhance solubility and reaction homogeneity .

- Reaction Time/Temperature : Controlled reflux (e.g., 18–24 hours at 80–100°C) minimizes side products like over-oxidized derivatives.

- Purification : Sequential crystallization using water-ethanol mixtures (65–70% yield achievable) .

- Validation : Monitor via TLC and characterize using melting point analysis (e.g., m.p. 141–143°C as a benchmark for purity) .

Q. How can spectroscopic techniques (NMR, IR, MS) be applied to characterize this compound?

Answer:

- NMR :

- ¹H NMR : Absence of aromatic protons confirms non-aryl substitution. Methyl groups appear as singlets (~δ 2.5 ppm).

- ¹³C NMR : Oxadiazole ring carbons resonate at ~150–160 ppm; nitroso groups influence neighboring carbons .

- IR : Strong N=O stretch at ~1500–1520 cm⁻¹ and C=N (oxadiazole) at ~1600 cm⁻¹ .

- HRMS : Confirm molecular ion [M+H]⁺ with exact mass matching calculated values (e.g., C₃H₄N₄O₂ requires m/z 128.0335) .

Q. What preliminary biological assays are suitable for evaluating the bioactivity of this compound?

Answer:

- Antimicrobial Testing : Broth microdilution assays against Mycobacterium tuberculosis (MIC values <10 μM suggest potency) .

- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK293) to establish selectivity indices.

- Nitric Oxide Release : Quantify NO production via Griess assay, as nitroso groups may act as NO donors .

Advanced Research Questions

Q. How does this compound interact with viral protease targets (e.g., SARS-CoV-2 Mpro), and what computational tools validate these interactions?

Answer:

- Docking Workflow :

- Key Interactions :

- Hydrogen bonds between the nitroso group and catalytic residues (e.g., His41 in 6LU7).

- Hydrophobic interactions with the methyl group and active-site pockets.

- Validation Metrics : Binding energies ≤−7.5 kcal/mol (comparable to clinical candidates like remdesivir) .

Q. What mechanisms explain contradictory data in the compound’s bioactivity across different assays (e.g., high in vitro potency vs. low in vivo efficacy)?

Answer:

- Potential Causes :

- Metabolic Instability : Rapid degradation by liver enzymes (e.g., CYP450 isoforms). Validate via LC-MS stability assays.

- Solubility Limitations : Poor aqueous solubility reduces bioavailability. Use logP calculations (e.g., ClogP ~1.5) to guide formulation .

- Resolution Strategies :

- Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) to enhance permeability.

- Iterative Testing : Combine in vitro (e.g., microsomal assays) and in vivo PK/PD studies .

Q. How does the nitroso group influence the compound’s electronic structure and reactivity in catalytic systems?

Answer:

- Electronic Effects :

- Experimental Validation :

- Cyclic voltammetry to measure redox potentials.

- DFT calculations (e.g., Gaussian09) to map frontier molecular orbitals (HOMO/LUMO) .

Methodological Guidance

Q. How to resolve spectral contradictions (e.g., NMR vs. X-ray) in structural elucidation?

Answer:

- Multi-Technique Cross-Validation :

- XRD : Resolve tautomerism or stereochemical ambiguities (e.g., nitroso vs. aci-nitro configurations).

- Solid-State NMR : Compare with solution-state data to identify polymorphism .

- Case Example : Discrepancies in NOE correlations can be resolved by variable-temperature NMR to assess dynamic effects .

Q. What in silico strategies prioritize this compound derivatives for PI3K/AKT pathway inhibition?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.